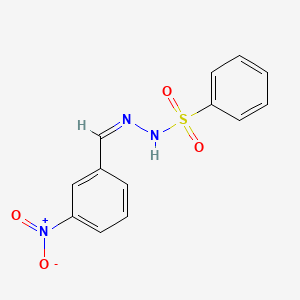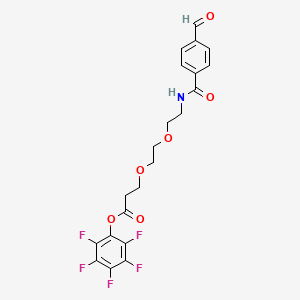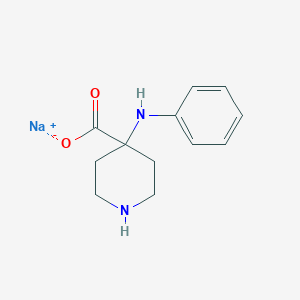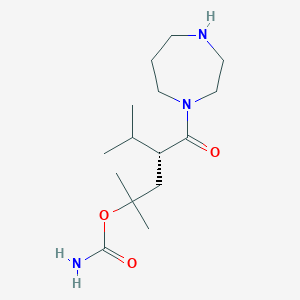
(R)-3-((R)-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is a complex organic compound that features a unique structure combining oxazolidinone and benzyloxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the benzylation of a hydroxyl group using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling reactions: The final step involves coupling the benzyloxy-substituted intermediate with a phenylpropanoyl chloride derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis. Flow microreactors offer advantages such as improved heat and mass transfer, precise control over reaction conditions, and the ability to perform reactions continuously .
化学反应分析
Types of Reactions
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The carbonyl group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxyl-substituted oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
科学研究应用
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of ®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the oxazolidinone ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s binding affinity and specificity for its targets .
相似化合物的比较
Similar Compounds
- ®-2-(benzyloxy)butanoic acid
- ®-2-(benzyloxy)methyl)oxirane
- 2-benzyloxybenzoic acid
Uniqueness
®-3-(®-3-(2-(benzyloxy)-5-methylphenyl)-3-phenylpropanoyl)-4-phenyloxazolidin-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a versatile platform for the development of new compounds with tailored properties .
属性
分子式 |
C32H29NO4 |
|---|---|
分子量 |
491.6 g/mol |
IUPAC 名称 |
(4R)-3-[(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenylpropanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C32H29NO4/c1-23-17-18-30(36-21-24-11-5-2-6-12-24)28(19-23)27(25-13-7-3-8-14-25)20-31(34)33-29(22-37-32(33)35)26-15-9-4-10-16-26/h2-19,27,29H,20-22H2,1H3/t27-,29+/m1/s1 |
InChI 键 |
KHLPLGDDTVZJJU-PXJZQJOASA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)N3[C@@H](COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate](/img/structure/B11830613.png)

![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)






